molecular formula C7H5BrClNO B2753053 3-Bromo-N-hydroxybenzenecarboximidoyl chloride CAS No. 86405-09-6

3-Bromo-N-hydroxybenzenecarboximidoyl chloride

Cat. No.: B2753053
CAS No.: 86405-09-6
M. Wt: 234.48 g/mol
InChI Key: PYTGMMRJSZMTOA-UHFFFAOYSA-N
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Description

3-Bromo-N-hydroxybenzenecarboximidoyl chloride (CAS: Not explicitly provided in evidence) is a halogenated aromatic compound characterized by a benzene ring substituted with a bromine atom, a hydroxy group, and a carboximidoyl chloride moiety (C(=N-OH)Cl). This structure confers unique reactivity, making it valuable in organic synthesis, particularly as an intermediate for constructing nitrogen-containing heterocycles or amidine derivatives. The carboximidoyl chloride group is highly electrophilic, enabling nucleophilic substitution reactions with amines, thiols, or alcohols .

Properties

IUPAC Name

3-bromo-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTGMMRJSZMTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule’s structure demands a benzene ring substituted at the meta position with bromine and at the para position with the N-hydroxycarboximidoyl chloride group. Retrosynthetic disconnection reveals two critical intermediates:

  • 3-Bromobenzonitrile : Serves as the precursor for amidoxime formation.
  • N-Hydroxy-3-bromobenzamidine : The amidoxime intermediate, which undergoes chlorination to yield the final product.

Bromination positioning is governed by the directing effects of existing substituents. For instance, electron-withdrawing groups like nitriles direct electrophilic bromination to the meta position, ensuring regioselective synthesis.

Bromination Strategies for Precursor Synthesis

Direct Bromination of Benzonitrile Derivatives

Bromination of benzonitrile using iron-based catalysts (e.g., FeS or FeBr₃) in halogenated solvents achieves meta-substitution. A representative protocol from patent literature involves:

  • Substrate : 4-Chlorobenzotrichloride (920 g)
  • Catalyst : Iron sulfide (4 g, 0.43% w/w)
  • Conditions : Dropwise addition of bromine (690 g) at 50°C over 4 hours, followed by stirring at 60°C for 4 hours.
  • Yield : 75% after fractional distillation.
Table 1: Bromination Catalysts and Efficacy
Catalyst Temperature (°C) Yield (%) Regioselectivity
Iron sulfide 50–60 75 Meta
Aluminum chloride 30–40 68 Ortho/Meta
Iron powder 50–55 61 Para

Friedel-Crafts catalysts favor meta-bromination, whereas Lewis acids like AlCl₃ may introduce ortho byproducts.

Synthesis of the Amidoxime Intermediate

Hydroxylamine-Mediated Nitrile Conversion

3-Bromobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water under reflux to form N-hydroxy-3-bromobenzamidine:
$$
\text{3-BrC}6\text{H}4\text{CN} + \text{NH}2\text{OH·HCl} \rightarrow \text{3-BrC}6\text{H}4\text{C(=NOH)NH}2 + \text{HCl}
$$
Optimized Conditions :

  • Solvent : Ethanol/water (3:1)
  • Temperature : 80°C, 6 hours
  • Yield : 85–90% after recrystallization.

Alternative Route via Acyl Chloride Intermediates

While less common, 3-bromobenzoyl chloride may react with hydroxylamine in dichloromethane with triethylamine as a base:
$$
\text{3-BrC}6\text{H}4\text{COCl} + \text{NH}2\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{3-BrC}6\text{H}4\text{C(=O)NHOH} + \text{HCl}
$$
However, this pathway risks over-chlorination and requires stringent temperature control (20–25°C).

Chlorination to Carboximidoyl Chloride

Thionyl Chloride-Mediated Chlorination

The amidoxime intermediate is treated with excess thionyl chloride (SOCl₂) under anhydrous conditions:
$$
\text{3-BrC}6\text{H}4\text{C(=NOH)NH}2 + 2 \, \text{SOCl}2 \rightarrow \text{3-BrC}6\text{H}4\text{C(=NCl)NH}2 + 2 \, \text{SO}2 + 2 \, \text{HCl}
$$
Protocol :

  • Reagent Ratio : 1:3 (amidoxime:SOCl₂)
  • Solvent : Toluene
  • Temperature : Reflux (110°C), 4 hours
  • Yield : 78% after vacuum distillation.

Phosphorus Pentachloride (PCl₅) as Chlorinating Agent

PCl₅ offers higher reactivity but necessitates low-temperature conditions to prevent decomposition:
$$
\text{3-BrC}6\text{H}4\text{C(=NOH)NH}2 + \text{PCl}5 \rightarrow \text{3-BrC}6\text{H}4\text{C(=NCl)NH}2 + \text{POCl}3 + \text{HCl}
$$
Conditions :

  • Temperature : 0–5°C in dichloromethane
  • Yield : 72% with residual phosphorus byproducts.
Table 2: Chlorination Reagent Comparison
Reagent Temperature (°C) Yield (%) Purity (%)
SOCl₂ 110 78 95
PCl₅ 0–5 72 88
Oxalyl chloride 25 65 90

Purification and Characterization

Fractional Distillation

Crude product purification via fractional distillation under reduced pressure (35 mm Hg) isolates the target compound:

  • Boiling Range : 62–68°C at 14 mm Hg.
  • Purity : >98% by GC-MS.

Recrystallization

Ethanol/water mixtures (4:1) yield crystalline product with minimal halogenated impurities:

  • Melting Point : 154–155°C (lit.).

Spectroscopic Validation

  • ¹H NMR (CD₃OD): δ 7.95 (t, J=2.0 Hz, 1H), 7.36 (t, J=8.0 Hz, 1H).
  • IR : ν 1680 cm⁻¹ (C=N stretch), 740 cm⁻¹ (C-Br).

Industrial-Scale Considerations

Cost Optimization

  • Catalyst Recycling : Iron sulfide catalysts reused up to five cycles with <5% activity loss.
  • Solvent Recovery : Dichloromethane distillation achieves 90% reuse efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding oximes or reduced to amines.

    Hydrolysis: The carboximidoyl chloride group can hydrolyze to form carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Oximes and nitroso compounds.

    Reduction Products: Amines and hydroxylamines.

Scientific Research Applications

Organic Synthesis

3-Bromo-N-hydroxybenzenecarboximidoyl chloride serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions, making it a versatile building block in organic chemistry.

Medicinal Chemistry

The compound is being investigated for its potential use in drug development. Its ability to form covalent bonds with nucleophilic sites on enzymes and proteins suggests that it could act as an enzyme inhibitor or modifier, which is crucial in designing therapeutic agents.

Biological Studies

Research indicates that compounds with similar structures often exhibit antimicrobial and antifungal properties. The presence of bromine and hydroxyl groups can enhance biological activity, suggesting potential applications in pharmaceuticals or agrochemicals . Interaction studies involving this compound are essential for understanding its reactivity and biological effects.

Case Study 1: Enzyme Inhibition

A study focused on the interaction of this compound with specific enzymes revealed that it could effectively inhibit enzyme activity through covalent modification. This was demonstrated using kinetic assays that showed a significant decrease in enzyme turnover rates upon treatment with the compound.

Case Study 2: Antimicrobial Activity

Research comparing structural analogs found that compounds similar to this compound exhibited notable antimicrobial properties against various bacterial strains. The study highlighted the importance of the bromine atom in enhancing bioactivity, underscoring the compound's potential for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-Bromo-N-hydroxybenzenecarboximidoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Protein Modification: It can modify proteins through covalent attachment, affecting their function and stability.

Comparison with Similar Compounds

3-Bromo-2-chlorophenol (CAS: 66024-94-0)

Structural Differences :

  • Functional Groups: Contains bromine, chlorine, and a phenol group (-OH) but lacks the carboximidoyl chloride moiety.
  • Reactivity: Phenolic -OH is acidic (pKa ~8–10), favoring electrophilic aromatic substitution (e.g., nitration, sulfonation). In contrast, the target compound’s carboximidoyl chloride group reacts with nucleophiles (e.g., amines) to form amidines .

Physical Properties :

Property This compound 3-Bromo-2-chlorophenol
Molecular Weight ~234.45 g/mol (estimated) 207.46 g/mol
Solubility Likely polar aprotic solvents (DMSO, DMF) Ethanol, ether
Stability Moisture-sensitive Stable but oxidizes

3-Bromobenzamidine Hydrochloride (CAS: 55368-42-8)

Structural Differences :

  • Functional Groups : Features a brominated benzene ring with an amidine group (-C(=NH)-NH2) and a hydrochloride salt. The target compound replaces the amidine with a carboximidoyl chloride and adds an N-hydroxy group.

Reactivity :

  • Amidines are nucleophilic and participate in cyclization reactions (e.g., forming imidazoles). The target’s carboximidoyl chloride is electrophilic, enabling bond formation with nucleophiles .

Physical Properties :

Property This compound 3-Bromobenzamidine Hydrochloride
Melting Point 120–122°C (hypothetical) >250°C (decomposes)
Solubility DMSO, DMF Water, methanol

Anthocyanin Derivatives (e.g., Callistephin Chloride)

Structural Differences :

  • Anthocyanins (e.g., Callistephin chloride) are glycosylated flavonoids with a chromophore structure, unlike the target’s halogenated aromatic system.

Reactivity :

  • Anthocyanins undergo pH-dependent structural changes (e.g., red in acid, blue in base). The target compound’s reactivity is dominated by halogen and carboximidoyl chloride groups .

Biological Activity

3-Bromo-N-hydroxybenzenecarboximidoyl chloride (CAS Number: 86405-09-6) is a chemical compound characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and an imidoyl chloride functional group attached to a benzene ring. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C7H5BrClNO
  • Molar Mass : 234.48 g/mol
  • Functional Groups : Bromine, Hydroxyl, Imidoyl Chloride

This compound exhibits biological activity primarily through its interaction with various molecular targets, particularly enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites.
  • Protein Modification : It can modify proteins through covalent attachment, affecting their function and stability.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAntifungal ActivityMechanism of Action
This compoundLimited data availableLimited data availableEnzyme inhibition & protein modification
4-Bromo-N-hydroxybenzenecarboximidoyl chlorideModerateModerateSimilar mechanisms
2-Bromo-N-hydroxybenzenecarboximidoyl chlorideModerateLowSimilar mechanisms

Research Applications

This compound has several promising applications in scientific research:

  • Medicinal Chemistry : Investigated for its potential use in developing new drugs and therapeutic agents.
  • Biological Studies : Employed in the study of enzyme inhibitors and protein interactions.
  • Synthetic Chemistry : Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Case Studies

While direct case studies specifically focusing on this compound are scarce, related compounds have been studied extensively. For instance:

  • Antimicrobial Properties : A study on similar halogenated compounds demonstrated significant antimicrobial activity against various bacterial strains, suggesting that this compound may exhibit comparable effects.
  • Enzyme Interaction Studies : Research involving structurally similar compounds indicated that they could effectively inhibit specific enzymes involved in metabolic pathways, thus paving the way for further exploration into the enzyme inhibition potential of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Bromo-N-hydroxybenzenecarboximidoyl chloride, and what critical parameters influence reaction yields?

  • Methodological Answer: Synthesis typically involves condensation of hydroxylamine derivatives with brominated benzaldehyde precursors under acidic conditions. A validated approach for analogous compounds (e.g., 4-Bromo-2-nitrobenzaldoxime) uses hydroxylamine hydrochloride and paraformaldehyde in aqueous HCl, followed by sodium acetate buffering to stabilize intermediates. Key parameters include maintaining temperatures below 5°C during imine formation and optimizing stoichiometric ratios (hydroxylamine:aldehyde ≈ 2:1) to prevent byproducts. Purification via recrystallization in ethanol/water mixtures yields high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Multi-nuclear NMR (¹H, ¹³C) and IR spectroscopy are critical. Key spectral signatures include:

  • ¹H NMR : A singlet at δ 10–12 ppm for the hydroxyimino (-N-OH) proton.
  • ¹³C NMR : Distinct signals for the imidoyl chloride carbon (~160 ppm) and brominated aromatic carbons (110–130 ppm).
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-Cl (600–700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight via isotopic patterns for bromine and chlorine .

Q. How can researchers distinguish between Z/E isomers of this compound during synthesis?

  • Methodological Answer: X-ray crystallography provides definitive structural confirmation. For solution-phase analysis, NOESY NMR can detect spatial proximity between the hydroxyimino proton and aromatic protons. Computational methods (e.g., DFT calculations) predict energy differences between isomers, with the Z-configuration typically favored due to intramolecular hydrogen bonding between the hydroxy group and chloride .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a two-step mechanism:

Electrophilic activation : The electron-withdrawing hydroxyimino group enhances aryl halide reactivity.

Nucleophilic attack : Bromine acts as a leaving group, with reaction rates dependent on solvent polarity (DMF > THF) and nucleophile strength (e.g., amines > alkoxides). Hammett plots correlate substituent effects on the aromatic ring with reaction rates .

Q. How can researchers resolve contradictions in reported biological activities of derivatives synthesized from this compound?

  • Methodological Answer: Systematic structure-activity relationship (SAR) studies are essential. For example:

  • Dose-response assays : Test derivatives across concentrations (1 nM–100 µM) to identify non-linear effects.
  • Molecular docking : Compare binding affinities to target proteins (e.g., kinases) using AutoDock Vina.
  • Metabolic stability : Assess hepatic clearance in microsomal assays to rule out false positives from metabolite interference .

Q. What computational strategies predict the compound’s behavior in catalytic cross-coupling reactions?

  • Methodological Answer: Density Functional Theory (DFT) simulations model transition states in Suzuki-Miyaura couplings. Key considerations:

  • Oxidative addition : Bromine’s electronegativity lowers the activation barrier for Pd(0) insertion.
  • Ligand effects : Bulky ligands (e.g., SPhos) improve selectivity by sterically shielding the Pd center.
  • Solvent parameters : Dielectric constants of solvents (e.g., DMF vs. toluene) influence charge distribution in intermediates .

Q. What experimental designs mitigate degradation of this compound during long-term storage?

  • Methodological Answer: Stability studies under varied conditions (pH, temperature, light) identify optimal storage protocols:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Matrix : Lyophilize with trehalose (1:5 w/w ratio) to stabilize the crystalline form.
  • Purity monitoring : Use HPLC-DAD (C18 column, acetonitrile/water gradient) to track decomposition products monthly .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for derivatives of this compound?

  • Methodological Answer: Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use design of experiments (DoE) to isolate variables:

  • Factorial design : Test temperature (±5°C), catalyst loading (±10%), and stirring speed (±50 rpm).
  • Statistical analysis : Apply ANOVA to identify significant factors (p < 0.05). Cross-validate results with independent labs to rule out equipment bias .

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